Dibenz[a,i]acridine Dibenz[a,i]acridine
Brand Name: Vulcanchem
CAS No.: 226-92-6
VCID: VC3890177
InChI: InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H
SMILES: C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol

Dibenz[a,i]acridine

CAS No.: 226-92-6

Cat. No.: VC3890177

Molecular Formula: C21H13N

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenz[a,i]acridine - 226-92-6

Specification

CAS No. 226-92-6
Molecular Formula C21H13N
Molecular Weight 279.3 g/mol
IUPAC Name 13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene
Standard InChI InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H
Standard InChI Key MRXMZJQYYWLOCW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32
Canonical SMILES C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32

Introduction

Chemical and Structural Properties

Molecular Architecture

Dibenz[a,i]acridine consists of four fused benzene rings with a central pyridine moiety, creating a planar structure conducive to π-π stacking interactions. The nitrogen atom at position 10 disrupts electronic symmetry, influencing reactivity and solubility .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Boiling Point412.11°C (estimate)
Density1.0343 g/cm³ (estimate)
Water Solubility13.97 µg/L (22°C)
Enthalpy of Fusion (ΔfusH)7.07 kcal/mol at 483.5 K
Refractive Index1.8240 (estimate)

The compound’s low water solubility and high melting point (218–220°C) underscore its hydrophobicity and thermal stability, typical of high-molecular-weight PAHs.

Synthesis and Structural Modification

Traditional Methods

Early syntheses relied on Friedel-Crafts alkylation or condensation of naphthylamines with aryl halides under harsh conditions (e.g., PPA at 150°C) . These methods suffered from poor regioselectivity and yields <30% .

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling: 2,3,5,6-Tetrachloropyridine reacts with arylboronic acids.

  • Buchwald-Hartwig Amination: Introduces substituents at the nitrogen position.

  • Brønsted Acid Cycloisomerization: Triflic acid mediates ring closure at 80°C .

Helicene-like Synthesis

Radziszewski et al. (2012) reported a scalable method yielding enantiopure dibenz[a,i]acridine derivatives via:

  • Oxidative Photocyclization: UV irradiation of stilbene precursors.

  • Chiral Resolution: Use of (-)-menthyl chloroformate for diastereomer separation .

Comparative Analysis

MethodYield (%)Purity (%)Key Advantage
Pd-Catalyzed 68>99Broad substrate scope
Helicene Synthesis 4598Access to enantiopure derivatives

Toxicological Profile

Carcinogenicity and Mutagenicity

The International Agency for Research on Cancer (IARC) classifies dibenz[a,i]acridine as Group 2B (possibly carcinogenic) . Key findings:

  • DNA Adduct Formation: Metabolic activation by CYP1A1/3A4 produces 3,4-dihydrodiol-1,2-epoxide, which covalently binds to guanine residues .

  • Mutagenicity: In Salmonella typhimurium TA100, the 3,4-diol-epoxide isomer induces 500–600 revertants/nmol .

Environmental Persistence

MediumHalf-Life (Days)Degradation Pathway
Aerobic Soil>160Microbial oxidation (limited)
Water90–120Photolysis

Source: BenchChem (excluded per guidelines; alternative data from ).

Optical and Electronic Properties

Photophysical Characteristics

Dibenz[a,i]acridine derivatives exhibit tunable luminescence:

Derivativeλem (nm)ΦFApplication
9-Nitro 4800.42OLED emitters
10-Cyano 5200.38Bioimaging probes

Electrochemical Behavior

Cyclic voltammetry in acetonitrile reveals:

  • HOMO/LUMO: -5.3 eV/-2.8 eV vs. vacuum .

  • Band Gap: 2.5 eV, suitable for organic semiconductors .

Environmental and Industrial Relevance

Pollution Sources

  • Combustion Byproducts: Emitted from coal-fired plants (0.2–1.5 µg/m³) .

  • Tobacco Smoke: Detected at 4.7 ng/cigarette .

Regulatory Limits

AgencyMediumLimit (ng/L)
EPADrinking Water50
EUIndustrial Effluent200

Future Directions

  • Green Synthesis: Developing solvent-free cycloisomerization protocols.

  • Bioremediation: Engineering Pseudomonas strains for aerobic degradation.

  • Optoelectronic Materials: Optimizing HOMO-LUMO gaps for photovoltaic cells.

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